

Commercial Availability and Synthetic Guide for 2,3-Dichlorobenzylamine (97% Purity)

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Compound of Interest

Compound Name: 2,3-Dichlorobenzylamine

Cat. No.: B1296994

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the commercial availability of **2,3-Dichlorobenzylamine** with a purity of 97% or higher. It further details plausible synthetic routes and purification methods, offering experimental protocols derived from established chemical literature. This document is intended to serve as a valuable resource for researchers and professionals in the fields of chemical synthesis and drug development.

Commercial Sourcing and Physical Properties

2,3-Dichlorobenzylamine is commercially available from several chemical suppliers, typically at a purity of 97% or greater. The following table summarizes key data points for sourcing and handling this compound.

Property	Value	Supplier Examples
CAS Number	39226-95-4	Thermo Scientific, Sigma-Aldrich, CP Lab Safety
Molecular Formula	C ₇ H ₇ Cl ₂ N	Thermo Scientific, Sigma-Aldrich, CP Lab Safety
Molecular Weight	176.04 g/mol	Thermo Scientific, Sigma-Aldrich, CP Lab Safety
Appearance	Clear colorless to pale yellow liquid	Thermo Scientific
Purity	≥96.0% (GC)[1], 97%[2], min 98% (GC)[3]	Thermo Scientific, Sigma-Aldrich, CP Lab Safety
Boiling Point	136-140 °C/18 mmHg[2], 124°C to 126°C (15 mmHg)	Sigma-Aldrich
Density	1.321 g/mL at 25 °C[2]	Sigma-Aldrich
Refractive Index	n ₂₀ /D 1.583 (lit.)[2], 1.5795-1.5845 @ 20°C[1]	Sigma-Aldrich, Thermo Scientific
Flash Point	105 °C (221 °F) - closed cup[2]	Sigma-Aldrich
Sensitivity	Air Sensitive	
Storage	Argon charged[3]	CP Lab Safety

Synthetic Methodologies

Two primary synthetic routes for the preparation of **2,3-Dichlorobenzylamine** are presented below: reductive amination of 2,3-dichlorobenzaldehyde and catalytic hydrogenation of 2,3-dichlorobenzonitrile.

Method 1: Reductive Amination of 2,3-Dichlorobenzaldehyde

This method involves the reaction of 2,3-dichlorobenzaldehyde with a source of ammonia to form an intermediate imine, which is then reduced in situ to the corresponding primary amine.

Experimental Protocol:

- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,3-dichlorobenzaldehyde (1 equivalent) in a suitable solvent such as methanol or ethanol.
- **Ammonia Source:** Add a source of ammonia, such as ammonium acetate or a solution of ammonia in methanol (a significant molar excess, e.g., 10-20 equivalents, is often used to drive the equilibrium towards imine formation).
- **Imine Formation:** Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the corresponding imine. The reaction can be monitored by Thin Layer Chromatography (TLC).
- **Reduction:** Once imine formation is significant, add a reducing agent such as sodium borohydride (NaBH_4) or sodium cyanoborohydride (NaBH_3CN) portion-wise at 0 °C. Sodium cyanoborohydride is often preferred as it is more selective for the imine over the aldehyde.
- **Reaction Completion and Work-up:** Allow the reaction to warm to room temperature and stir for an additional 12-24 hours. Upon completion, quench the reaction by the slow addition of water.
- **Extraction:** Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
- **Purification:** Concentrate the organic phase under reduced pressure to obtain the crude product. Further purification can be achieved by vacuum distillation.

Method 2: Catalytic Hydrogenation of 2,3-Dichlorobenzonitrile

This route involves the reduction of the nitrile functional group of 2,3-dichlorobenzonitrile to a primary amine using a metal catalyst and a hydrogen source.

Experimental Protocol:

- **Catalyst Preparation:** In a hydrogenation vessel, suspend a catalyst such as Palladium on carbon (Pd/C, 5-10 wt%) or Raney Nickel in a suitable solvent (e.g., ethanol, methanol, or acetic acid).
- **Reactant Addition:** Add 2,3-dichlorobenzonitrile (1 equivalent) to the catalyst suspension.
- **Hydrogenation:** Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen (typically 1-10 bar) and stir the mixture vigorously at a suitable temperature (e.g., room temperature to 80 °C). The reaction progress can be monitored by observing hydrogen uptake.
- **Reaction Completion and Filtration:** Once the hydrogen uptake ceases, cool the reaction mixture to room temperature and carefully vent the excess hydrogen. Filter the reaction mixture through a pad of celite to remove the catalyst.
- **Solvent Removal:** Remove the solvent from the filtrate under reduced pressure to yield the crude **2,3-Dichlorobenzylamine**.
- **Purification:** The crude product can be purified by vacuum distillation.

Purification and Quality Control

Purification by Vacuum Distillation:

Crude **2,3-Dichlorobenzylamine** obtained from the synthetic procedures can be purified by vacuum distillation to achieve the desired 97% purity.

Experimental Protocol:

- **Apparatus Setup:** Assemble a vacuum distillation apparatus, including a round-bottom flask, a short-path distillation head with a condenser, a receiving flask, and a vacuum pump protected by a cold trap.
- **Distillation:** Place the crude **2,3-Dichlorobenzylamine** in the distillation flask. Apply vacuum and gently heat the flask using a heating mantle.

- Fraction Collection: Collect the fraction that distills at the expected boiling point and pressure (e.g., 136-140 °C at 18 mmHg). Discard any initial lower-boiling fractions and the higher-boiling residue.

Quality Control by Gas Chromatography-Mass Spectrometry (GC-MS):

The purity of the synthesized and purified **2,3-Dichlorobenzylamine** should be confirmed using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS).

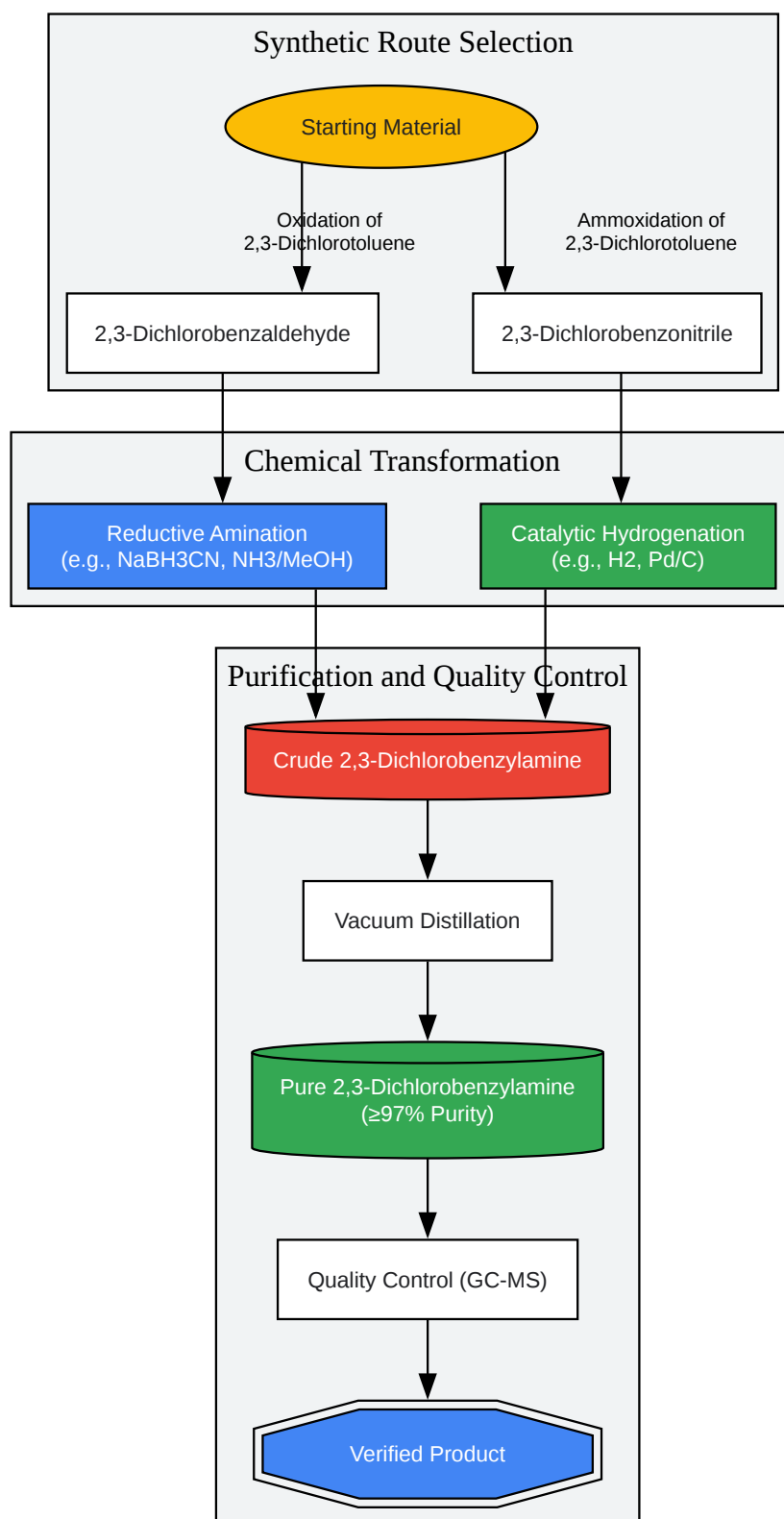
Typical GC-MS Experimental Conditions:

- GC Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms or equivalent).
- Injector Temperature: 250 °C.
- Oven Temperature Program: Start at a lower temperature (e.g., 80 °C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 280 °C) at a rate of 10-20 °C/min.
- Carrier Gas: Helium at a constant flow rate.
- MS Detector: Electron Ionization (EI) at 70 eV, scanning a mass range of m/z 50-300.

The identity of the product can be confirmed by its retention time and the fragmentation pattern in the mass spectrum. Purity is determined by the relative peak area of the desired compound.

Workflow and Logical Relationships

The following diagram illustrates the overall workflow from the selection of a synthetic route to the final quality control of **2,3-Dichlorobenzylamine**.



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